molecular formula C13H13FN2O2 B4708166 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4708166
M. Wt: 248.25 g/mol
InChI Key: QOFFCICZTCMVIR-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as EFMC, is a synthetic compound that belongs to the class of isoxazolecarboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and epilepsy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects in Alzheimer's disease and epilepsy.

Mechanism of Action

The exact mechanism of action of 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood. However, it has been found to interact with various targets in the body, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. Inhibition of HDAC can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of HDAC, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to have neuroprotective effects in Alzheimer's disease and epilepsy. It has been shown to reduce the levels of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been found to reduce the frequency and severity of seizures in epilepsy.

Advantages and Limitations for Lab Experiments

3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain and purify. This compound has also been found to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. This compound also has limited stability, which can lead to degradation over time.

Future Directions

There are several future directions for the research on 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interaction with various targets in the body.

properties

IUPAC Name

3-ethyl-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-10-12(8(2)18-16-10)13(17)15-11-7-5-4-6-9(11)14/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFFCICZTCMVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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